βCCt

Descripción general

Descripción

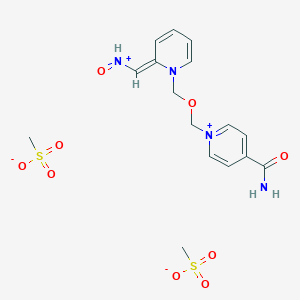

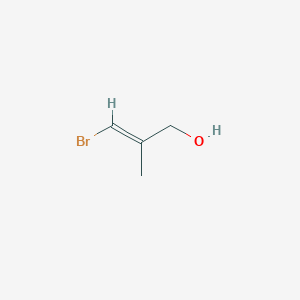

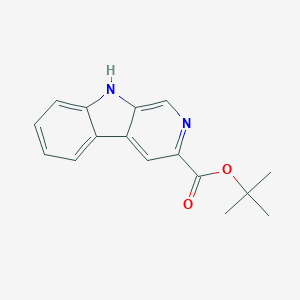

βCCt, also known as β-Carboline-3-carboxylate-t-Bu ester, is a compound that has been shown to reduce alcohol self-administration in alcohol preferring (P) and high alcohol drinking (HAD) rats . It is a compound that binds preferentially to the GABA A α1 subtype .

Synthesis Analysis

βCCt and its analogues were synthesized via a CDI-mediated process. The related 6-substituted β-carboline-3-carboxylates, including WYS8, were synthesized via Sonogashira or Stille coupling processes from 6-iodo-βCCt .

Molecular Structure Analysis

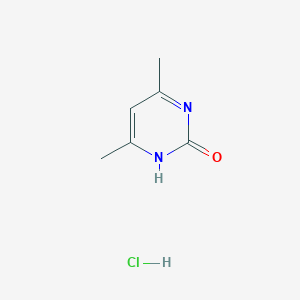

The molecular structure of βCCt involves a β-carboline nucleus. Large substituents at position-6 of the β-carbolines were well tolerated. These groups are proposed to project into the extracellular domain (L (Di) region) of GABA (A)/Bz receptors .

Chemical Reactions Analysis

βCCt is involved in complex chemical reactions. It is part of a series of 3,6-disubstituted β-carbolines that were evaluated for their in vitro affinities at α (x)β (3)γ (2) GABA (A)/benzodiazepine receptor subtypes .

Aplicaciones Científicas De Investigación

Summary of the Application

βCCt is used as an antagonist selective for α(1)GABA(A) receptors. It has been found to reverse diazepam withdrawal-induced anxiety in rats .

Methods of Application

The study involved the abrupt discontinuation of prolonged benzodiazepine treatment which elicits a withdrawal syndrome with increased anxiety as a major symptom. The influence of flumazenil or a preferential α(1)-subunit selective antagonist βCCt on diazepam withdrawal syndrome in rats was investigated .

Results or Outcomes

Abrupt cessation of protracted once-daily intraperitoneal administration of 2 mg/kg diazepam induced a withdrawal syndrome, measured by increased anxiety-like behavior in the elevated plus maze 24 h after treatment cessation. Acute challenge with either flumazenil (10mg/kg) or βCCt (1.25, 5 and 20 mg/kg) alleviated the diazepam withdrawal-induced anxiety .

Application in Psychopharmacology

Summary of the Application

βCCt is used to assess the contribution of α1 subunit-containing γ-aminobutyric acid A (GABA A) receptor subtypes to the motor-impairing effects of benzodiazepines in squirrel monkeys .

Methods of Application

The study evaluated two observable measures of motor coordination (balance on a pole, resistance to hind-limb flexion) engendered by nonselective and selective BZ-site agonists in squirrel monkeys .

Results or Outcomes

Administration of all BZ-type drugs resulted in ataxic-like and myorelaxant-like effects. Pretreatment with the α1 subunit-preferring antagonist β-carboline-3-carboxylate- t -butyl ester (βCCT) attenuated the ataxic-like effects engendered by both types of drugs .

Application in Neuropharmacology

Summary of the Application

βCCt is used to explore the therapeutic and side effects of Benzodiazepine–Type Drugs .

Methods of Application

The study involved the use of βCCt, a drug that binds preferentially to the GABAA α1 subtype but exerts no action (i.e., is a pharmacologic antagonist at the GABAA α1 subtype receptor). It was used to block the anxiolytic-like effects of BZs .

Results or Outcomes

βCCt blocked the anxiolytic-like effects of BZs, although studies in primates suggest this antagonism may reflect multiple receptor populations. βCCt antagonized the ataxic but not muscle relaxant effects of BZs, a finding that implicates the GABAA α1 subtype receptor in ataxia but not muscle relaxation .

Application in Chemical Synthesis

Summary of the Application

βCCt is used in the synthesis of Bz1 Receptor Subtype Specific Ligands .

Methods of Application

The study involved the synthesis of βCCt, a Bz1 Receptor Subtype Specific Antagonist .

Results or Outcomes

The study resulted in the successful synthesis of βCCt, a Bz1 Receptor Subtype Specific Antagonist .

Application in Diagnostic Imaging

Summary of the Application

βCCt has potential clinical utility as a diagnostic imaging agent .

Methods of Application

The study involved the use of βCCt as a radiotracer for positron emission tomography and single positron emission computed tomography imaging .

Results or Outcomes

The development of radiotracers based on subtype selective antagonists like βCCt should provide more powerful experimental tools and may help refine radiotracers as diagnostic tools .

Application in Hepatic Encephalopathy Treatment

Summary of the Application

βCCt has potential clinical utility in terms of treatment for hepatic encephalopathy .

Methods of Application

The study involved the use of βCCt as a potential treatment for hepatic encephalopathy .

Results or Outcomes

The potential clinical utility of βCCt is discussed, both in terms of treatment (i.e., hepatic encephalopathy) and as a diagnostic imaging agent .

Propiedades

IUPAC Name |

tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFFDKKTXYVCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917695 | |

| Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

CAS RN |

93835-05-3 | |

| Record name | 1,1-Dimethylethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93835-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)

![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)